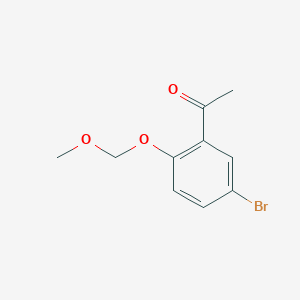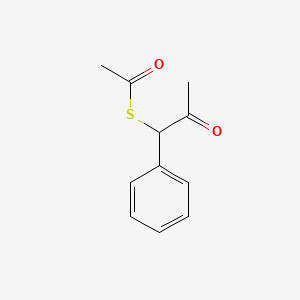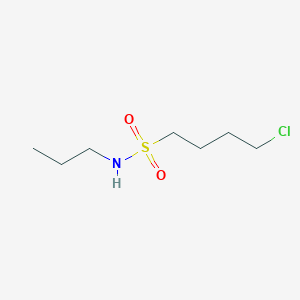
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3beta position, and a benzyl ester group. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the fluorine atom: The fluorine atom is introduced at the 3beta position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, dichloromethane.
Reduction: LiAlH4, NaBH4, ethanol, tetrahydrofuran (THF).
Substitution: Amines, thiols, DMF, DMSO.
Major Products Formed
Oxidation: Formation of oxo derivatives or hydroxylated products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted proline derivatives.
Applications De Recherche Scientifique
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the benzyl ester group facilitates its incorporation into larger molecular frameworks .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)-L-proline benzyl ester: Lacks the fluorine atom, resulting in different reactivity and stability.
3beta-Fluoro-L-proline benzyl ester: Lacks the Boc protecting group, making it less stable during synthesis.
1-(tert-Butoxycarbonyl)-3beta-chloro-L-proline benzyl ester: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is unique due to the combination of the Boc protecting group, the fluorine atom, and the benzyl ester group. This combination imparts specific chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
330945-21-6 |
|---|---|
Formule moléculaire |
C17H22FNO4 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(21)19-10-9-13(18)14(19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m0/s1 |
Clé InChI |
QXIXTXHOXKJBGO-KBPBESRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-diethyl-amine](/img/structure/B8355688.png)











![N-[2-(isopropylamino)ethyl]-2-oxo-pyrrolidineacetamide](/img/structure/B8355761.png)
